REACTION_SMILES
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[Br:30][C:31]([F:32])([F:33])[C:34]([F:35])([F:36])[Br:37].[C:14]([CH3:15])([CH3:16])([CH3:17])[c:18]1[c:19]([SH:24])[cH:20][cH:21][cH:22][cH:23]1.[CH2:38]1[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43]1.[CH2:44]1[O:45][CH2:46][CH2:47][CH2:48]1.[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][N:6]([CH3:7])[CH3:8].[CH3:9][CH2:10][CH2:11][CH2:12][Li:13].[CH:25]([Li:26])([CH2:27][CH3:28])[CH3:29]>>[C:14]([CH3:15])([CH3:16])([CH3:17])[c:18]1[c:19]([SH:24])[c:20]([Br:30])[cH:21][cH:22][cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(Br)C(F)(F)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccccc1S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cccc(Br)c1S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |